
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and two phenyl groups attached to a heptanone backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the formation of the heptanone backbone. The final step involves the conversion of the compound to its hydrobromide salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate: Known for its use in intramolecular cycloaddition reactions.
2-Bromo-6-fluoropyridine: Utilized in the synthesis of various organic compounds.
2-Bromo-6-chloro-purine: Studied for its pharmacological properties.
Uniqueness
2-Bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Propiedades
Número CAS |
7500-26-7 |
|---|---|
Fórmula molecular |
C21H27Br2NO |
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
2-bromo-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H26BrNO.BrH/c1-16(23(3)4)15-21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17H,15H2,1-4H3;1H |
Clave InChI |
WTBKAZNUVMBMKB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br)N(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


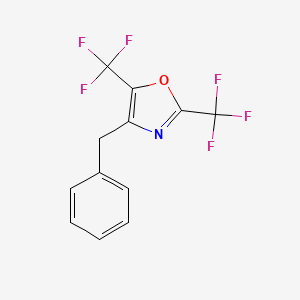
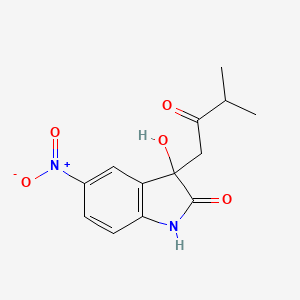
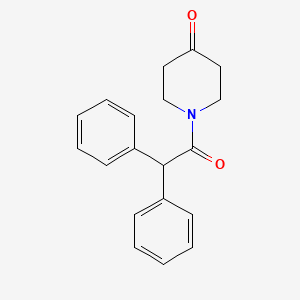

![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
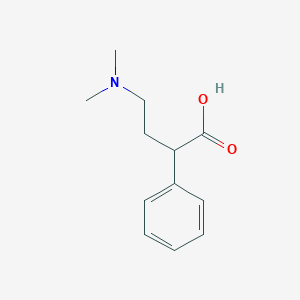
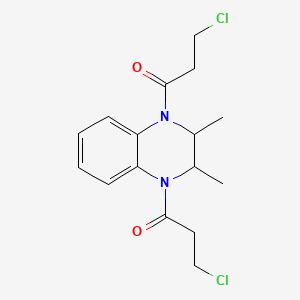
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
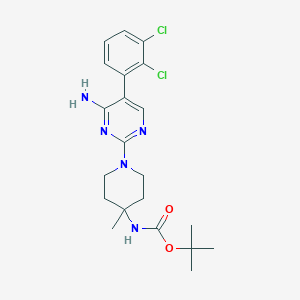
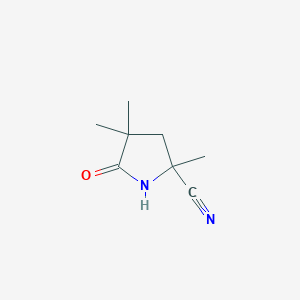
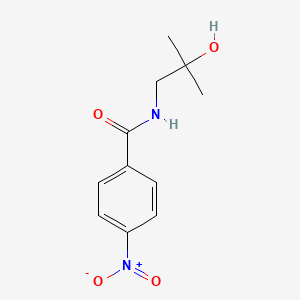
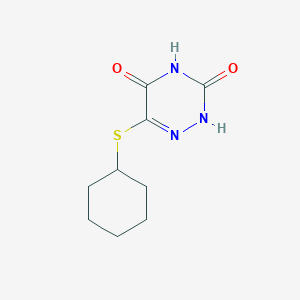
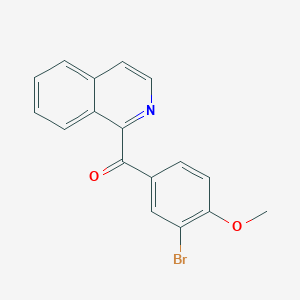
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
